2,6-difluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide
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Overview
Description
2,6-difluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with difluoro groups at the 2 and 6 positions, and a furan-thiophene moiety attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the furan-thiophene moiety: This can be achieved through a Suzuki-Miyaura coupling reaction between a furan boronic acid and a thiophene halide in the presence of a palladium catalyst.
Attachment of the furan-thiophene moiety to the benzamide core: This step involves a nucleophilic substitution reaction where the furan-thiophene moiety is attached to the benzamide core via a methylene bridge.
Introduction of the difluoro groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the Suzuki-Miyaura coupling and electrophilic fluorination steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene moieties can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Industry: It may be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide is not well understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes involved in oxidative stress and inflammation, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
2,6-difluorobenzamide: Lacks the furan-thiophene moiety, making it less complex and potentially less bioactive.
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide: Lacks the difluoro groups, which may affect its reactivity and bioactivity.
Uniqueness
2,6-difluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide is unique due to the presence of both difluoro groups and the furan-thiophene moiety, which may confer unique electronic and steric properties that enhance its reactivity and potential bioactivity .
Properties
IUPAC Name |
2,6-difluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO2S/c17-12-3-1-4-13(18)15(12)16(20)19-8-11-7-10(9-22-11)14-5-2-6-21-14/h1-7,9H,8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFPPOWXHKWKDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=CC(=CS2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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